6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O2/c1-27-14-6-4-13(5-7-14)25-17-16(22-23-25)18(26)24(10-21-17)9-11-2-3-12(19)8-15(11)20/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKPCFVPKUQSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of triazolopyrimidine derivatives typically involves the reaction of appropriate precursors under controlled conditions. The specific compound can be synthesized through various methods that include cyclization reactions involving triazole and pyrimidine moieties. For instance, a common approach is the use of [1,2,3]triazole as a scaffold which can be modified with different substituents to enhance biological activity.
Anticancer Properties
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. For example, compounds similar to This compound have been shown to inhibit critical kinases involved in cancer progression. A study demonstrated that triazolopyrimidines could inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition of CDK-2 was particularly noted with IC50 values in the low micromolar range, suggesting potential for development as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Triazolopyrimidines have been reported to possess broad-spectrum antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition .
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of triazolopyrimidine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .
Case Studies
- Anticancer Activity : In a study involving a series of triazolopyrimidine derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value lower than 10 µM. This compound was further analyzed for its mechanism of action and found to induce apoptosis in cancer cells .
- Antimicrobial Efficacy : A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Research Findings Summary Table
Scientific Research Applications
Medicinal Applications
The pharmacological profile of triazolopyrimidine derivatives, including 6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, suggests several therapeutic applications:
- Antimicrobial Activity : Compounds in the triazole family have been reported to exhibit significant antimicrobial properties. Studies indicate that triazoles can act against a wide range of bacteria and fungi, making them valuable in treating infections caused by resistant strains .
- Anticancer Properties : Research has shown that triazolo[4,5-d]pyrimidines possess cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have demonstrated their ability to inhibit cell proliferation in human cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The specific compound may share similar mechanisms of action.
- Neuroprotective Effects : The potential neuroprotective properties of triazoles have been explored in various studies. These compounds may help mitigate oxidative stress and apoptosis in neuronal cells, suggesting their use in neurodegenerative diseases .
Chemical Properties and Mechanism of Action
The mechanism of action for triazolo[4,5-d]pyrimidines often involves the inhibition of specific enzymes or pathways relevant to their target diseases. For example:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways in pathogens .
- Receptor Modulation : Some studies suggest that these compounds can interact with neurotransmitter receptors or other cellular targets to exert their effects .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of triazolo[4,5-d]pyrimidine derivatives:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the triazole ring enhanced antimicrobial potency significantly .
- Cytotoxicity Assay : In vitro assays conducted on MCF-7 and Bel-7402 cell lines revealed that derivatives similar to this compound exhibited IC50 values indicating potent cytotoxic effects .
- Neuroprotection Research : A recent investigation into neuroprotective agents found that certain triazole derivatives could reduce neuronal cell death induced by oxidative stress in vitro models .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : The 4-methoxyphenyl group at position 3 provides electron-donating properties, which may optimize π-π interactions in the nsP1 active site .
- Hybrid Structures : Compounds with oxadiazole linkers () exhibit altered pharmacokinetic profiles due to increased molecular rigidity .
Antiviral Activity and Structure-Activity Relationships (SAR)
Table 2: Antiviral Activity of Selected Triazolopyrimidinones
SAR Insights :
- Core Structure : The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold is indispensable for nsP1 inhibition; modifications to the triazole or pyrimidine rings abolish activity .
- Position 3 Substituents : Meta-substituted aryl groups (e.g., 4-methoxyphenyl) are critical for potency. Ortho- or para-substitutions reduce efficacy .
- Position 5 Modifications : Ethyl or other small alkyl groups at position 5 (Figure 1 in ) significantly enhance antiviral activity, as seen in Compound 2 (EC₅₀ = 0.2 μM) . The target compound lacks this feature, suggesting lower potency compared to MADTP-313.
Resistance Profiles
Mutations in CHIKV nsP1 (e.g., P34S and T246A) confer resistance to triazolopyrimidinones by altering the compound-binding pocket . The target compound shares this resistance mechanism, indicating a common binding mode with MADTP-314.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
